2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol
Overview
Description
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol is a complex organic compound that features a pyrrole ring, a piperidine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with a piperidine derivative.
Introduction of the Ethanol Group: The ethanol group is added via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrole ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms in the pyrrole and piperidine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the piperidine and ethanol groups.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrole ring.
1-methyl-1H-pyrrole-2-carboxaldehyde: Similar pyrrole ring structure but with an aldehyde group instead of the piperidine and ethanol groups.
Uniqueness
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol is unique due to its combination of a pyrrole ring, a piperidine ring, and an ethanol group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
[2-(2-hydroxyethyl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-8-4-6-12(14)13(17)15-9-3-2-5-11(15)7-10-16/h4,6,8,11,16H,2-3,5,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZNUISZGGPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCCC2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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